Thermal Stability vs. Unsubstituted Dibenzofuran
Dibenzofuran-2,8-bis(sulphonohydrazide) exhibits a predicted boiling point approximately 2.3-fold higher than the parent dibenzofuran scaffold. The parent compound dibenzofuran boils at 287 °C at 760 mmHg , whereas the target compound's predicted boiling point is 666.7 °C at 760 mmHg . This 379.7 °C increase is attributed to the introduction of two polar sulfonohydrazide groups, which enhance intermolecular hydrogen bonding and increase molecular weight (from 168.19 g/mol to 356.4 g/mol). This elevated thermal stability is critical for high-temperature polycondensation or curing processes.
| Evidence Dimension | Boiling Point (760 mmHg) |
|---|---|
| Target Compound Data | 666.7 °C (predicted) |
| Comparator Or Baseline | Dibenzofuran: 287.0 °C (measured, NTP 1992) |
| Quantified Difference | +379.7 °C (increase of ~132%) |
| Conditions | Predicted values based on ACD/Labs Percepta Platform for target compound; NTP 1992 experimental data for dibenzofuran |
Why This Matters
Users requiring high-temperature processing (e.g., polymer curing, melt-phase reactions) need this compound over unsubstituted dibenzofuran to avoid premature volatilization or degradation.
